1,6-Dihydroxyxanthone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5042-08-0 |
|---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
1,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(15)12(10)13(8)16/h1-6,14-15H |
InChI Key |
IUSXGFFUHTXSRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
Synonyms |
1,6-dihydroxyxanthone isoeuxanthone |
Origin of Product |
United States |
Occurrence, Distribution, and Natural Origins of 1,6 Dihydroxyxanthone
Botanical Sources and Plant Families Producing Xanthone (B1684191) Metabolites
Xanthones are secondary metabolites found in a limited number of higher plant families, fungi, and lichens. amu.edu.az They are particularly prevalent in families such as Clusiaceae (Guttiferae), Polygalaceae, Gentianaceae, and Moraceae. nih.govamu.edu.az The compound 1,6-Dihydroxyxanthone has been specifically identified and isolated from several plant species across these families.
Notable botanical sources of this compound include:
Garcinia cowa : Isolated from the twigs of this plant, which belongs to the Clusiaceae family. nih.govresearchgate.net
Mesua ferrea : Found in the roots of this species from the Calophyllaceae family. nih.gov
Polygala tenuifolia : This species from the Polygalaceae family is also a reported source. nih.gov
Mammea siamensis : This plant from the Calophyllaceae family has been shown to contain this compound. springermedizin.de
Canscora alata and Schenkia spicata : These plants from the Gentianaceae family are known to produce 3,5-Dimethoxy-1,6-dihydroxyxanthone, a derivative of this compound. nih.gov
Calophyllum thwaitesii : The root of this plant from the Calophyllaceae family contains 1,6-dihydroxy-5-methoxyxanthone, another related derivative. evitachem.com
These plants often produce a variety of other xanthone metabolites alongside this compound. For instance, in Garcinia and Calophyllum species, it is common to find prenylated xanthones, while glycosylated xanthones are frequently reported in the Gentianaceae and Polygalaceae families. frontiersin.orgmdpi.com
Table 1: Botanical Sources of this compound and Its Derivatives
| Compound | Plant Species | Family | Plant Part | Reference |
|---|---|---|---|---|
| This compound | Garcinia cowa | Clusiaceae | Twigs | nih.govresearchgate.net |
| This compound | Mesua ferrea | Calophyllaceae | Roots | nih.gov |
| This compound | Polygala tenuifolia | Polygalaceae | Not Specified | nih.gov |
| This compound | Mammea siamensis | Calophyllaceae | Not Specified | springermedizin.de |
| 3,5-Dimethoxy-1,6-dihydroxyxanthone | Canscora alata | Gentianaceae | Not Specified | nih.gov |
| 3,5-Dimethoxy-1,6-dihydroxyxanthone | Schenkia spicata | Gentianaceae | Not Specified | nih.gov |
| 1,6-dihydroxy-5-methoxyxanthone | Calophyllum thwaitesii | Calophyllaceae | Root | evitachem.com |
Fungal and Microbial Production of Dihydroxyxanthones
While higher plants are a major source, xanthones are also produced by lower organisms like fungi, lichens, and bacteria. nih.govfrontiersin.org The biosynthetic pathways in these microorganisms differ from those in plants; in fungi and lichens, the xanthone core is typically derived entirely from a polyketide pathway, whereas plants utilize a mixed shikimate-acetate pathway. nih.govresearchgate.net
Fungal genera such as Aspergillus, Penicillium, and Chaetomium are known producers of xanthone derivatives. frontiersin.orgresearchgate.netup.pt Specifically, endophytic fungi—which live within plant tissues—have been identified as sources of plant-derived bioactive compounds, including xanthones. mdpi.com For example, an endophytic Penicillium sp. isolated from the mangrove tree Avicennia was found to produce 1,7-dihydroxyxanthone, a structural isomer of this compound. up.ptmdpi.com Another example includes the isolation of a derivative, this compound-5-carboxylic acid 3,5-dimethylphenyl ester, from the bird's nest fungus Cyathus intermedius. cdnsciencepub.com
Actinomycetes, a group of gram-positive bacteria, are also recognized as a prolific source of polycyclic xanthones. frontiersin.org While direct production of this compound by a microbe is not extensively documented, the established ability of various fungi and bacteria to synthesize diverse dihydroxyxanthone structures suggests they are a potential, though less explored, source. mdpi.comresearchgate.net
Methodologies for Natural Product Isolation and Extraction of this compound
The extraction and isolation of this compound from natural sources involve a series of established phytochemical techniques designed to separate and purify the compound from a complex mixture of metabolites.
The general workflow begins with solvent extraction from dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compounds. For xanthones, solvents of varying polarities are used sequentially, often starting with non-polar solvents like n-hexane, followed by dichloromethane (B109758), ethyl acetate (B1210297), and finally more polar solvents like methanol (B129727) or acetone (B3395972). nih.gov In one specific instance, the roots of Mesua ferrea were sequentially extracted with dichloromethane and acetone to yield crude extracts containing this compound. nih.gov
Following initial extraction, the crude extract is subjected to chromatographic separation . Common methods include:
Column Chromatography (CC) : This is a fundamental technique for purification. The crude extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov A gradient of solvents is used to elute the compounds based on their polarity. For the isolation of this compound from Mesua ferrea, the process involved subjecting a crude extract to quick column chromatography (QCC) on silica gel, followed by further separation of the resulting fractions using column chromatography with a dichloromethane-hexane solvent system. nih.gov
Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process, identify fractions containing the target compound, and assess purity. nih.govcdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and quantification of xanthones. nih.govtandfonline.comsielc.com Reverse-phase (RP) HPLC is a common mode for this purpose. sielc.com
High-Performance Centrifugal Partition Chromatography (HPCPC) : This is a more advanced, one-step liquid-liquid chromatography technique that has been successfully used to isolate major xanthones from crude extracts with high purity and yield. nih.gov
Once isolated, the structure of the compound is confirmed using spectroscopic methods , including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy. utar.edu.my
Table 2: Overview of Extraction and Isolation Techniques for Xanthones
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Solvent Extraction | Initial extraction of compounds from plant material using solvents of varying polarities (e.g., hexane, ethyl acetate, methanol). | Sequential extraction of Mesua ferrea roots with dichloromethane and acetone. | nih.gov |
| Column Chromatography (CC) | Separation of compounds based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | Isolation of this compound using a dichloromethane-hexane eluent. | nih.gov |
| Accelerated Solvent Extraction (ASE) | A fast and efficient method using elevated temperatures and pressure with reduced solvent volume. | Extraction of xanthones from mangosteen pericarp using 95% ethanol (B145695). | lcms.cz |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for final purification and quantification of compounds. | Used for the analysis and separation of various xanthones. | nih.govtandfonline.com |
| High-Performance Centrifugal Partition Chromatography (HPCPC) | Support-free liquid-liquid partition chromatography for rapid, one-step purification. | Isolation of α- and γ-mangostins from mangosteen pericarp. | nih.gov |
Chemical Synthesis and Synthetic Pathway Elucidation of 1,6 Dihydroxyxanthone
Strategies for the Total Synthesis of 1,6-Dihydroxyxanthone
The total synthesis of this compound is most commonly achieved through condensation and subsequent cyclization reactions involving appropriately substituted benzoic acid and phenol (B47542) derivatives.
The primary and most widely employed method for synthesizing the this compound scaffold is through a cyclo-acylation reaction. nih.gov This strategy involves the condensation of an o-hydroxybenzoic acid with a phenol. core.ac.ukinstras.com Specifically for this compound, the synthesis typically involves the reaction of 2,6-dihydroxybenzoic acid with a suitable phenolic partner. nih.govscispace.com
This condensation can either directly yield the xanthone (B1684191) or form an intermediate 2,2'-dihydroxybenzophenone (B146640), which then undergoes cyclodehydration to form the final tricyclic xanthone structure. ichem.mdup.pt The success and yield of this reaction are highly dependent on the reactivity of the phenolic starting materials and the choice of condensing agents and reaction conditions. core.ac.uknih.gov
Historically, methods involving the distillation of a phenol, a phenolic acid, and acetic anhydride (B1165640) were used, but these often resulted in low yields and harsh reaction conditions. instras.com More contemporary methods have focused on milder and more efficient catalysts to drive the condensation and cyclization.
A significant advancement in xanthone synthesis has been the application of specific reagents to facilitate the cyclo-acylation reaction, with Eaton's reagent being a prominent example. nih.govjapsonline.com Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), serves as a powerful Lewis acid catalyst and dehydrating agent. japsonline.comresearchgate.net It has been successfully used in the one-pot synthesis of this compound from 2,6-dihydroxybenzoic acid. scispace.comjapsonline.comresearchgate.net
The reaction is typically carried out by heating the mixture of the benzoic acid derivative and the phenol in Eaton's reagent. nih.gov For instance, the synthesis of this compound has been achieved by reacting 2,6-dihydroxybenzoic acid in the presence of Eaton's reagent, although yields can be modest. scispace.com The temperature and reaction time are critical parameters that need to be optimized to maximize the yield and minimize the formation of side products. nih.gov
Other condensing agents used in historical or alternative syntheses of hydroxyxanthones include:
Anhydrous aluminum chloride instras.com
Phosphorus oxychloride with fused zinc chloride core.ac.ukinstras.com
Trifluoroacetic acid anhydride up.pt
Nafion®-H, a perfluorinated resin-sulfonic acid catalyst up.pt
The choice of reagent often depends on the specific substrates and the desired reaction pathway, whether it proceeds directly to the xanthone or via a benzophenone (B1666685) intermediate.
The synthesis of xanthones using reagents like Eaton's reagent is proposed to proceed through a specific reaction mechanism. In the case of the condensation of a salicylic (B10762653) acid derivative and a phenol, the reaction is initiated by the activation of the carboxylic acid.
The strong acid environment provided by Eaton's reagent protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic. This is followed by the formation of a highly reactive acylium ion intermediate. nih.gov This electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenolic partner in a Friedel-Crafts acylation type of reaction. The position of this attack is governed by the directing effects of the hydroxyl groups on the phenol.
Following the acylation, which forms the 2,2'-dihydroxybenzophenone intermediate, an intramolecular cyclization occurs. The hydroxyl group ortho to the newly formed ketone attacks the carbonyl carbon. Subsequent dehydration, facilitated by the P₂O₅ in Eaton's reagent, leads to the formation of the central pyrone ring, yielding the final xanthone structure. The electron richness of the phenolic reaction partner plays a crucial role in the reaction outcome, with more electron-rich phenols generally leading to higher yields. nih.gov
Chemical Synthesis of this compound Analogues and Derivatives
The versatile xanthone scaffold allows for a wide range of structural modifications, enabling the synthesis of a diverse library of analogues and derivatives with potentially varied biological activities.
The this compound core can be modified at various positions through several chemical strategies. These modifications aim to introduce different functional groups to the xanthone skeleton, thereby altering its physicochemical and biological properties. core.ac.ukjapsonline.com
Common derivatization strategies include:
Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) onto the xanthone ring. This is typically achieved through electrophilic aromatic substitution reactions. For example, bromo-substituted hydroxyxanthones have been synthesized using bromine in glacial acetic acid. researchgate.netresearchgate.net Direct halogenation of 3:6-dihydroxy xanthone has been performed to create halo derivatives. core.ac.uk
Nitration: The introduction of nitro groups can be accomplished by treating the parent xanthone with nitric acid. core.ac.uk
Alkylation/Prenylation: The hydroxyl groups of this compound can be alkylated to form ethers. Prenylation, the addition of a prenyl group (3-methyl-2-butenyl), is a common modification for naturally occurring xanthones and can be achieved by reacting the hydroxyxanthone with a prenyl halide in the presence of a base. scispace.comevitachem.com
Acylation: The hydroxyl groups can be acylated to form esters, which can alter solubility and biological activity. evitachem.com
Methylation: The hydroxyl groups can be converted to methoxy (B1213986) groups using methylating agents like dimethyl sulfate (B86663) or methyl iodide. core.ac.ukevitachem.com
These modifications can be performed as a final step on the pre-formed this compound skeleton or by using appropriately substituted starting materials in the initial condensation reaction. core.ac.ukichem.md
The synthesis of specific substituted this compound variants is often driven by the desire to explore structure-activity relationships. By systematically altering the substituents on the xanthone core, researchers can probe the effects of different functional groups on biological targets.
For example, the synthesis of halo and nitro derivatives of 1:6-dihydroxyxanthones has been undertaken to investigate their potential insecticidal properties. core.ac.uk This involves condensing chloro- or nitro-substituted resorcylic acids with phenols like resorcinol (B1680541) or chlororesorcinol. core.ac.uk
The synthesis of various hydroxylated xanthones, including derivatives of this compound, has been pursued to evaluate their anticancer and antioxidant activities. nih.govjapsonline.com For instance, research has shown that the number and position of hydroxyl groups significantly influence the anticancer activity of xanthone derivatives. japsonline.com The targeted synthesis of these variants allows for a more comprehensive understanding of which structural features are critical for a desired biological effect.
An example of a synthesized derivative is 3,5-Dimethoxy-1,6-dihydroxyxanthone, which can be synthesized through phenolic coupling reactions or alkylation of a suitable precursor. evitachem.com
Targeted Synthesis of Substituted this compound Variants
Hydroxylated Derivatives
The biological activity of xanthones is highly dependent on the number and position of hydroxyl (-OH) groups on the scaffold. ichem.md Research has shown that creating derivatives of this compound by adding further hydroxyl groups can modulate its properties. For instance, the synthesis of 1,3,6-trihydroxyxanthone (B1664533) and 1,5,6-trihydroxyxanthone (B192604) follows a similar synthetic route to this compound, but utilizes different phenolic precursors (phloroglucinol and pyrogallol, respectively, in reaction with a dihydroxybenzoic acid). nih.govjapsonline.com
Studies comparing the cytotoxic activity of various hydroxylated xanthones have demonstrated that these modifications significantly impact efficacy. The addition of a hydroxyl group at the C-3 or C-5 position of the this compound core can enhance its anticancer activity against certain cell lines. japsonline.com However, the effect is not always positive, as some derivatives exhibit increased toxicity towards normal cells. japsonline.com
Alkoxylated Derivatives
Alkoxylation, the process of adding an alkoxy (-OR) group, is a common strategy to create derivatives of this compound. This is typically achieved via an etherification reaction, such as the Williamson ether synthesis, where a hydroxyl group is converted into an ether linkage.
One example is the synthesis of prenyloxy derivatives. This compound can be used as a starting material for O-prenylation, leading to compounds like 1-hydroxy-6-(3-methyl-but-2-enyloxy)-xanthen-9-one and the di-substituted 1,6-bis(3-methyl-but-2-enyloxy)-xanthen-9-one. utar.edu.my This reaction involves treating the parent xanthone with prenyl bromide in the presence of a base. utar.edu.myresearchgate.net
Another synthetic approach involves creating longer-chain alkoxylated derivatives. For instance, a series of 6-(5'-substituted pentyloxy)-1-hydroxy xanthone derivatives has been designed and synthesized to explore their anti-inflammatory potential. benthamdirect.com These syntheses demonstrate the versatility of the hydroxyl groups on the xanthone core for creating diverse ether derivatives.
Prenylated Derivatives
Prenylation involves the attachment of a prenyl group (typically a 3-methyl-2-butenyl (B1208987) group) to the xanthone scaffold. This modification can occur on an oxygen atom (O-prenylation) or a carbon atom (C-prenylation) and is a key feature of many biologically active natural xanthones. core.ac.ukresearchgate.net
O-prenylation of this compound results in the alkoxylated derivatives discussed in the previous section. utar.edu.my C-prenylation is also a synthetically important modification. The reaction of 1,3-dihydroxyxanthone with prenyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH) has been shown to result in C-prenylation at the C-2 position. unram.ac.id A similar strategy could be applied to this compound, where electrophilic substitution would likely be directed to the electron-rich positions of the aromatic rings activated by the hydroxyl groups. The synthesis of dihydropyranoxanthones, which involves the cyclization of a prenyl side chain, is another important route for creating complex prenylated structures. researchgate.netnih.gov
Halogenated Derivatives (e.g., Chloro-substituted)
The introduction of halogen atoms, such as chlorine, into the xanthone structure can significantly alter its electronic properties and biological activity. ichem.md Halogenated derivatives of this compound can be prepared through direct halogenation of the parent molecule. core.ac.uk
A common synthetic route is a two-step process: first, the this compound core is synthesized, and second, it undergoes an electrophilic substitution reaction to introduce the halogen. ichem.md For chlorination, a reagent system such as N-chlorosuccinimide (NCS) combined with p-toluenesulfonic acid (p-TsOH) and sodium chloride (NaCl) in ethanol (B145695) is effective. ichem.md The position of chlorination is directed by the activating hydroxyl groups. Studies have shown that chloro-substituted hydroxyxanthones can exhibit enhanced and more selective anticancer activity compared to their non-halogenated parent compounds. ichem.md Similarly, bromo-substituted hydroxyxanthones have also been synthesized and investigated. researchgate.net
Hybrid Conjugates (e.g., Cinnamate)
A modern drug design strategy involves creating hybrid molecules by linking two different pharmacophores to produce a new compound with potentially enhanced or novel biological activities. researchgate.net this compound can serve as a scaffold for creating such hybrids.
One example is the synthesis of xanthyl-cinnamate derivatives, where a hydroxyxanthone is conjugated with cinnamic acid. researchgate.netresearchgate.net The synthesis involves forming an ester linkage between one of the hydroxyl groups of the xanthone and the carboxylic acid group of cinnamic acid. This esterification is typically carried out using a coupling reagent. While specific synthesis of a this compound-cinnamate hybrid is not detailed in the provided sources, the general methodology has been successfully applied to other hydroxyxanthones like 1,3-dihydroxyxanthone and 3,6-dihydroxyxanthone. researchgate.netresearchgate.net This approach has been shown to increase the selectivity of the compounds against certain cancer cell lines. researchgate.net
Table of Compounds Mentioned
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,6 Dihydroxyxanthone
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for determining the molecular structure of 1,6-dihydroxyxanthone. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound. researchgate.netnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual protons and carbon atoms, while two-dimensional (2D) NMR experiments establish the connectivity between them. researchgate.netemerypharma.com
In the ¹H NMR spectrum of this compound, the signals for the six aromatic protons are clearly resolved. utar.edu.my The coupling patterns observed, such as doublets and triplets, help to establish the relative positions of protons on the aromatic rings. utar.edu.myunsri.ac.id For instance, a proton appearing as a doublet indicates it has only one neighboring proton, which is characteristic of protons adjacent to a substituent or at the end of a spin system.
The ¹³C NMR spectrum reveals the presence of all 13 carbon atoms in the molecule, including the carbonyl carbon of the xanthone (B1684191) core, which typically resonates at a significantly downfield chemical shift. utar.edu.myunsri.ac.id The chemical shifts of the carbons are influenced by the attached functional groups; carbons bearing hydroxyl groups and those in close proximity to the electron-withdrawing carbonyl group show distinct chemical shifts. utar.edu.my
The specific ¹H and ¹³C NMR spectral data for this compound, recorded in methanol-d₄, are summarized below. utar.edu.my
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | 161.6 |
| 2 | 6.66 (1H, d, J=8.2 Hz) | 109.8 |
| 3 | 7.51 (1H, t, J=8.2 Hz) | 136.0 |
| 4 | 6.83 (1H, d, J=8.2 Hz) | 111.0 |
| 4a | - | 156.9 |
| 5 | 7.14 (1H, d, J=8.8 Hz) | 123.3 |
| 6 | - | 156.9 |
| 7 | 7.02 (1H, dd, J=8.8, 2.8 Hz) | 118.8 |
| 8 | 6.65 (1H, d, J=2.8 Hz) | 101.9 |
| 8a | - | 115.1 |
| 9 | - | 184.2 |
| 9a | - | 106.9 |
| 10a | - | 145.4 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.
Key IR absorption bands for this compound are detailed in the following table. utar.edu.my
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3260 | O-H Stretch | Phenolic Hydroxyl (-OH) |
| 1648 | C=O Stretch | γ-Pyrone Carbonyl |
| 1609, 1577 | C=C Stretch | Aromatic Ring |
| 1286 | C-O Stretch | Aryl Ether (C-O-C) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The xanthone core constitutes an extensive chromophore, leading to strong absorption in the UV-Vis region. The spectrum typically exhibits multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The positions and intensities of these absorption maxima (λmax) are characteristic of the oxygenation pattern on the xanthone scaffold.
The UV-Vis spectrum of this compound recorded in methanol (B129727) shows distinct absorption bands that are typical for this class of compounds. utar.edu.my
| Absorption Maxima (λmax, nm) |
|---|
| 205 |
| 236 |
| 256 |
| 300 |
| 361 |
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈O₄), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion [M]⁺. nih.gov The calculated molecular weight is 228.20 g/mol . nih.gov
Under electron impact (EI) ionization, the molecular ion is often observed as a prominent peak. The energetically unstable molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable structural information. For xanthones, common fragmentation pathways include the loss of neutral molecules like carbon monoxide (CO) and retro-Diels-Alder reactions, which can help to deduce the substitution pattern on the aromatic rings.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of this compound from natural sources or synthetic reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of xanthone derivatives. scispace.comanalis.com.my A reversed-phase HPLC method is typically employed for this compound, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net
The mobile phase often consists of a mixture of water (frequently acidified with acetic or formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with different polarities. Detection is commonly performed using a UV detector, set at one of the absorption maxima of the compound (e.g., 236, 256, or 300 nm). researchgate.net This method allows for both the quantification of this compound in a sample and its purification on a preparative scale.
A typical set of HPLC conditions for the analysis of xanthones is outlined below.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV/PDA at 236, 256, or 300 nm |
| Column Temperature | Ambient or controlled (e.g., 30-35 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For the analysis of polar compounds like this compound, derivatization is typically a necessary prerequisite to increase volatility and thermal stability, thereby improving chromatographic peak shape and resolution.
The direct GC analysis of underivatized dihydroxyxanthones is challenging due to the presence of polar hydroxyl groups. These groups can lead to strong interactions with the stationary phase, resulting in broad, tailing peaks and poor separation. To overcome these limitations, derivatization techniques are employed to convert the hydroxyl groups into less polar, more volatile derivatives. A common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.
While specific experimental data for the GC analysis of this compound is not widely available in published literature, methodologies applied to other xanthones and phenolic compounds provide a strong basis for its analysis. High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) has been successfully used for the characterization of related xanthone derivatives, such as 1-hydroxy-2,3,5-trimethoxyxanthone. nih.gov
For the analysis of a TMS-derivatized this compound, a typical GC-MS system would be configured as outlined in the table below. The conditions are based on standard methods for the analysis of derivatized phenolic compounds.
Table 1: Hypothetical GC-MS Parameters for the Analysis of Bis(trimethylsilyl)-1,6-dihydroxyxanthone
| Parameter | Value/Description |
| GC System | Gas chromatograph coupled with a Mass Spectrometer (GC-MS) |
| Column | Capillary column, such as a 5% phenyl-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless or split injection |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of 100-150 °C, followed by a ramp of 10-15 °C/min to a final temperature of 280-300 °C, hold for 5-10 min |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) or similar silylating agent |
| MS Detector | Mass Spectrometer (e.g., Quadrupole, Ion Trap, or Time-of-Flight) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Identification of the compound would be based on its retention time and the fragmentation pattern in the mass spectrum. For instance, the predicted mass spectrum for the bis-TMS derivative of the closely related isomer, 1,5-dihydroxyxanthone (B161654), shows a molecular ion that would confirm the structure. A similar approach would be used for this compound, with identification confirmed by comparing the obtained spectrum with a spectral library or a known standard.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for the separation, identification, and purification of compounds from a mixture. bjbms.org It is particularly well-suited for the analysis of plant extracts and for monitoring the progress of chemical reactions involving phenolic compounds like this compound.
In TLC, the separation is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). ijpsjournal.com For polar compounds like dihydroxyxanthones, normal-phase TLC with a polar stationary phase like silica gel is most common. ijpsjournal.com The choice of the mobile phase is critical for achieving good separation. ualberta.ca The polarity of the solvent system is adjusted to control the movement of the compounds up the plate; more polar compounds interact more strongly with the stationary phase and thus have lower Retention Factor (Rf) values. ualberta.cakhanacademy.org
While specific Rf values for this compound are not consistently reported across a wide range of solvent systems, suitable conditions can be inferred from methodologies used for separating similar phenolic compounds, such as other dihydroxyxanthone isomers or dihydroxybenzenes. researchgate.net The selection of an appropriate mobile phase often involves experimentation with different solvent mixtures to achieve optimal resolution.
Stationary Phase: The most common stationary phase for the separation of xanthones and other phenolic compounds is silica gel 60 F254. nih.gov The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, like xanthones, under UV light at 254 nm.
Table 2: Potential TLC Systems for the Analysis of this compound
| Stationary Phase | Mobile Phase (Solvent System) | Detection Method | Application Notes |
| Silica Gel 60 F254 | Toluene: Diethyl Ether: Acetic Acid (80:20:1, v/v/v) | UV light (254 nm and/or 365 nm) | This system has been used for separating dihydroxybenzene isomers and is suitable for moderately polar compounds. researchgate.net |
| Silica Gel 60 F254 | Chloroform: Methanol (e.g., 95:5 or 90:10, v/v) | UV light, Staining reagents (e.g., AlCl₃ for flavonoids) | A common system for separating compounds of varying polarity. The ratio can be adjusted to optimize separation. |
| Silica Gel 60 F254 | Ethyl Acetate (B1210297): Formic Acid: Acetic Acid: Water (100:11:11:26, v/v/v/v) | UV light, Staining reagents | A more polar system used for the separation of flavonoid glycosides, which could be adapted for polar xanthones. nih.gov |
| Silica Gel 60 F254 | Cyclohexane: Ethyl Acetate (e.g., 1:1 or 7:3, v/v) | UV light | Suitable for less polar xanthone derivatives or to achieve lower Rf values for dihydroxyxanthones. bjbms.org |
After development, the TLC plate is dried, and the separated spots are visualized. Xanthones, due to their conjugated aromatic system, are typically visible under UV light as dark spots on a fluorescent background at 254 nm or may fluoresce at 365 nm. The position of each spot is characterized by its Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.org
Mechanistic Insights into the Biological Activities of 1,6 Dihydroxyxanthone and Its Analogues
In Vitro Pharmacological Investigations of 1,6-Dihydroxyxanthone
Laboratory-based studies using cellular and molecular assays have provided fundamental insights into how this compound interacts with biological systems. These investigations have primarily centered on its ability to modulate inflammatory and oxidative stress pathways.
Anti-inflammatory Modulatory Effects
This compound and its structural analogues have demonstrated the ability to interfere with key inflammatory processes at a cellular level.
Cytokines are critical signaling proteins that regulate the inflammatory response. The modulation of their expression is a key mechanism for anti-inflammatory agents. Research on derivatives of this compound has shown that these compounds can influence the levels of both pro-inflammatory and anti-inflammatory cytokines. A study involving novel synthesized 6-(5'-substituted pentyloxy)-1-hydroxy xanthone (B1684191) derivatives, which are based on the this compound scaffold, found that the compounds produced a significant decrease in the serum levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) in an in vivo model. benthamdirect.com This dual action suggests a sophisticated immunomodulatory role, not only suppressing inflammatory signals but also enhancing the body's own anti-inflammatory responses. benthamdirect.com In contrast, studies on the analogue 1,2-dihydroxyxanthone have shown it can suppress the expression of IL-10 while stimulating TNF-α in THP-1 macrophages, indicating that the specific structure of the xanthone derivative is crucial to its effect on cytokine profiles. frontiersin.orgnih.gov
Beyond cytokines, the inflammatory cascade involves numerous other chemical mediators. Neutrophils, a type of white blood cell, release reactive oxygen species like superoxide (B77818) radicals (O₂⁻) as part of the acute inflammatory response. Research has shown that this compound can directly target this process. In a study examining various synthetic xanthone derivatives, this compound was identified as having a potent inhibitory effect on superoxide formation in rat neutrophils that were stimulated with formyl-Met-Leu-Phe (fMLP). researchgate.netnih.govglobalauthorid.com This indicates that part of its anti-inflammatory action is mediated through the direct suppression of chemical mediators released during neutrophil degranulation. researchgate.netnih.gov
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key inflammatory mediators. The selective inhibition of COX-2 is a major target for anti-inflammatory drug development. Derivatives of this compound have been specifically designed and evaluated as selective COX-2 inhibitors. benthamdirect.com Computational molecular docking studies predicted that these derivatives could bind effectively to the COX-2 active site. benthamdirect.com Furthermore, a review of the anticancer activity of xanthones noted that the analogue 3,4,6-trihydroxyxanthone was found to suppress the expression of COX-2 mRNA, suggesting it inhibits the enzyme and the associated chronic inflammation. mdpi.com
Antioxidant Mechanisms
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is closely linked to inflammation. The ability of a compound to neutralize free radicals is a key measure of its antioxidant potential.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging capacity of a compound. In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, a reaction that can be monitored by a change in color. This compound has been evaluated using this method and has demonstrated notable antioxidant activity. One study categorized it as a strong antioxidant agent, recording a 50% inhibitory concentration (IC₅₀) value of 349 ± 68 µM. nih.gov Another investigation also confirmed its efficacy as a good scavenger in the DPPH assay. iosrjen.org The antioxidant activity is attributed to the hydroxyl groups on the xanthone structure, which can be easily attacked by free radicals. nih.gov
Interactive Data Table: In Vitro Antioxidant Activity of this compound
| Compound Name | Assay | Result (IC₅₀) | Reference |
| This compound | DPPH Radical Scavenging | 349 ± 68 µM | nih.gov |
Nrf2 Pathway Activation
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. brd.sonih.gov Under normal, unstressed conditions, Nrf2 is bound in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. brd.soengineering.org.cn When cells are exposed to oxidative stress, often caused by an imbalance of reactive oxygen species (ROS), specific sensor cysteines on Keap1 are modified. brd.so This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. brd.sobsmiab.org
Once stabilized, Nrf2 accumulates and translocates into the nucleus. bsmiab.org In the nucleus, it forms a heterodimer with other proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of various target genes. bsmiab.orgresearchgate.net This binding initiates the transcription of a wide array of cytoprotective genes, including those for phase II detoxifying enzymes and antioxidant proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs). bsmiab.orgresearchgate.net
Natural compounds, including xanthones, are known modulators of this pathway, often through their antioxidant activities. japsonline.com For instance, the xanthone derivative mangiferin (B1668620) has been shown to increase the nuclear translocation of Nrf2, thereby providing protective effects against oxidative stress. researchgate.net While direct studies on this compound's role in Nrf2 activation are limited, its established antioxidant properties suggest a potential to influence this signaling pathway, a common mechanism for phenolic compounds to exert their cytoprotective effects. nih.govjapsonline.com
Anticancer and Cytotoxic Mechanisms
The anticancer and cytotoxic properties of this compound and related hydroxyxanthones are attributed to several interconnected biological mechanisms. Research indicates that these compounds can exert their effects through the specific inhibition of cancer cell growth, interference with crucial enzymes involved in DNA maintenance and replication, and the modulation of cell signaling pathways that govern cell proliferation and survival. pandawainstitute.comsemanticscholar.org A significant outcome of these interactions is the induction of apoptosis, or programmed cell death, which is a key process for eliminating malignant cells. researchgate.netutar.edu.my
Cell Line Specific Inhibitory Activities
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines, demonstrating a range of inhibitory potencies. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half, is a standard metric for this activity.
Research has shown that this compound exhibits inhibitory effects against human liver carcinoma (HepG2), colorectal cancer (WiDr), and cervical cancer (HeLa) cell lines. pandawainstitute.comsemanticscholar.orgresearchgate.net For instance, against the HepG2 cell line, it showed an IC₅₀ value of 40.4 μM. semanticscholar.org In studies involving colorectal cancer, an IC₅₀ of 0.355 mM was reported for the WiDr cell line. pandawainstitute.com Against the HeLa cervical cancer line, reported IC₅₀ values include 0.322 mM and 7.0 μg/mL. pandawainstitute.comresearchgate.net However, it was found to be inactive against the MDA-MB-231 breast cancer cell line. researchgate.net
Notably, the selectivity of a compound for cancer cells over normal cells is a critical factor. Studies comparing its effect on cancer cells to normal Vero kidney cells revealed that this compound was more toxic to the normal cells than to HeLa and WiDr cancer cells, with a reported IC₅₀ of 0.308 mM against Vero cells. pandawainstitute.comresearchgate.net This suggests an unfavorable selectivity index for this particular compound. pandawainstitute.com
| Cell Line | Cancer Type | IC₅₀ Value | Source(s) |
| HepG2 | Human Liver Carcinoma | 40.4 µM | semanticscholar.org |
| WiDr | Colorectal Cancer | 0.355 mM (355 µM) | nih.govpandawainstitute.com |
| HeLa | Cervical Cancer | 0.322 mM (322 µM) | pandawainstitute.com |
| HeLa | Cervical Cancer | 7.0 µg/mL (~30.7 µM) | researchgate.net |
| MDA-MB-231 | Breast Cancer | Inactive | researchgate.net |
| Vero | Normal Kidney Cells | 0.308 mM (308 µM) | pandawainstitute.comresearchgate.net |
Inhibition of DNA Replication/Transcription Related Enzymes (e.g., Topoisomerase II)
One of the proposed mechanisms for the anticancer activity of hydroxyxanthones is the inhibition of topoisomerase II. pandawainstitute.comresearchgate.net This enzyme plays an essential role in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov By inhibiting topoisomerase II, compounds can interfere with these vital cellular processes, ultimately leading to a halt in cell proliferation and the induction of cell death. pandawainstitute.com
The anticancer activity of several hydroxyxanthones, including this compound, has been attributed to this mechanism of action. researchgate.netutar.edu.mynih.gov Molecular docking studies on related compounds, such as 1,3-dihydroxyxanthone and 1,3,8-trihydroxyxanthone, have sought to reveal the specific interactions with the active site of the topoisomerase II protein. nih.govpandawainstitute.com These studies suggest that the presence of hydroxyl groups is critical for forming non-covalent interactions with key amino acid residues and DNA chains within the enzyme's active site, thereby disrupting its function. nih.govresearchgate.net This disruption is a reported trigger for apoptosis in cancer cells. researchgate.net
Receptor Tyrosine Kinase Modulation (e.g., EGFR Inhibition)
Modulation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), represents another key mechanism for anticancer activity. EGFR is a protein that plays a significant role in cell growth and proliferation, and its overactivity is a hallmark of many cancers. researchgate.net
Studies on polyhydroxylated xanthones have investigated their potential as EGFR-tyrosine kinase inhibitors. researchgate.netbiocrick.com Research on a series of xanthones isolated from Garcinia succifolia revealed that certain dihydroxyxanthones exhibited inhibitory activity against this enzyme. researchgate.netbiocrick.com Specifically, 1,5-dihydroxyxanthone (B161654) and 1,7-dihydroxyxanthone were identified as promising EGFR-tyrosine kinase inhibitors, with IC₅₀ values of 90.34 nM and 223 nM, respectively. researchgate.netbiocrick.comscispace.com The same studies noted that the tested tri- and tetrahydroxyxanthones did not show significant activity, leading to the suggestion that the EGFR enzyme may preferentially bind to dihydroxyxanthones. researchgate.net While these specific studies did not report data for this compound, the findings highlight EGFR inhibition as a plausible mechanism of action for this class of compounds.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies and a key outcome of the mechanisms employed by this compound. The inhibition of topoisomerase II, as previously described, is a direct trigger for apoptosis. researchgate.netutar.edu.my By causing irreparable damage to DNA during replication, topoisomerase II inhibitors initiate cellular signaling cascades that lead to controlled cell death. pandawainstitute.comresearchgate.net
Therefore, the anticancer activity reported for hydroxyxanthones is understood to proceed through anti-proliferative and apoptosis-inducing mechanisms that are directly linked to the inhibition of enzymes like topoisomerase II. utar.edu.mynih.gov Further investigation is needed to fully elucidate the specific apoptotic pathways that this compound activates to exert its cytotoxic effects on cancer cells.
Enzyme Inhibition Studies
The interaction of this compound with various enzymes has been a subject of scientific investigation to understand its therapeutic potential. These studies provide insights into the specific molecular pathways through which this compound exerts its biological effects.
Monoamine Oxidase (MAO) Inhibition (Type A Specificity)
This compound has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Research involving in vitro tests on the mitochondrial fraction from rat brain demonstrated that this compound exhibits significant inhibitory activity specifically towards MAO-A. researchgate.net Further analysis through Lineweaver-Burk plots revealed that the mechanism of inhibition by xanthone derivatives like this compound is competitive and reversible. researchgate.net This specificity for MAO-A suggests a potential role in modulating the levels of key neurotransmitters. researchgate.net
Alpha-Glucosidase Inhibition
Xanthones as a chemical class are recognized for their effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Studies have shown that xanthones can inhibit α-glucosidase activity with IC50 values generally below 50 μM. nih.gov The inhibitory activity of xanthones against α-glucosidase is considered a promising avenue for managing carbohydrate-mediated diseases by retarding glucose absorption. nih.gov While the general class of dihydroxyxanthones is known for this activity, specific IC50 values for this compound are not detailed in the reviewed scientific literature.
Xanthine (B1682287) Oxidase Inhibition
This compound has been evaluated for its ability to inhibit xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. researchgate.net Inhibition of this enzyme is a therapeutic strategy for conditions like hyperuricemia and gout. nih.gov In one study, this compound demonstrated moderate inhibitory activity against xanthine oxidase, with a reported IC50 value of 27 ± 6 µg/mL. researchgate.net
Table 1: Xanthine Oxidase Inhibitory Activity of this compound
| Compound Name | Target Enzyme | IC50 Value |
| This compound | Xanthine Oxidase | 27 ± 6 µg/mL researchgate.net |
Antiplasmodial Activity Investigations
The potential of this compound as an antimalarial agent has been explored through in vitro studies against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These investigations are part of a broader effort to identify new therapeutic agents from natural and synthetic compounds. plos.org However, research indicates that this compound possesses inactive antiplasmodial properties. plos.org In a specific in vitro assay against the K1 strain of P. falciparum, this compound displayed an IC50 value of 226.13 µM, classifying it as inactive. plos.org
Table 2: In Vitro Antiplasmodial Activity of this compound
| Compound Name | Parasite Strain | Activity | IC50 Value |
| This compound | Plasmodium falciparum (K1) | Inactive | 226.13 µM plos.org |
Antimicrobial Activity (Antibacterial, Antifungal)
The antimicrobial properties of the xanthone scaffold have prompted investigations into various derivatives against a range of pathogens. While many prenylated and polyhydroxylated xanthones have shown significant antibacterial and antifungal effects, specific data for this compound is limited. utar.edu.my Studies on analogous compounds, such as 1,5,6-trihydroxyxanthone (B192604) and 1,6,7-trihydroxyxanthone, have reported antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov However, these studies did not include this compound among the tested active compounds. nih.gov Further research has been suggested to explore the full potential of 1,6-dioxygenated xanthones, including their antibacterial and antifungal activities. utar.edu.my The reviewed literature did not provide specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial or fungal strains.
In Vivo Pre-clinical Studies on this compound Bioactivity
Pre-clinical studies using animal models have provided evidence for the biological activity of this compound in a living system. Specifically, its anti-inflammatory effects have been demonstrated in vivo. Research showed that this compound exhibited a remarkable inhibitory effect on hind-paw edema induced by polymyxin (B74138) B in both normal and adrenalectomized mice. researchgate.net This finding suggests that the anti-inflammatory action is mediated through the suppression of chemical mediators released from mast cells and neutrophil degranulation, rather than through the adrenal system. researchgate.net
In addition to in vivo work, several in vitro studies point to other potential bioactivities. For instance, this compound was found to have moderate cytotoxic activity against the HeLa human cancer cell line, with an IC50 value of 7.0 μg/mL. utar.edu.my Another study reported an IC50 value of 40.4 μM against the HepG2 human liver carcinoma cell line.
Anti-inflammatory Models (e.g., Edema Models in Rodents)
Research into the anti-inflammatory properties of this compound and its derivatives has utilized various animal models to elucidate their mechanisms of action. A notable model is the induction of paw edema in rodents, a common method to screen for anti-inflammatory effects.
In one study, this compound demonstrated significant inhibitory effects on hind-paw edema induced by polymyxin B in both normal and adrenalectomized mice. researchgate.net This suggests that its anti-inflammatory action is likely mediated by suppressing the release of chemical mediators from mast cells and neutrophils, rather than through the adrenal axis. researchgate.net
Another model involves carrageenan-induced paw edema in rats. The compound 2,8-dihydroxy-1,6-dimethoxyxanthone, an analogue of this compound, was shown to significantly reduce paw edema 3 hours after the carrageenan stimulus. researchgate.net This effect points towards the inhibition of inflammatory mediators involved in the carrageenan-induced inflammatory cascade. researchgate.net
The oxazolone-induced ear edema model in mice, which represents delayed contact hypersensitivity, is another relevant model. ijpras.com This model is particularly useful for evaluating both topical and systemic anti-inflammatory activity. ijpras.com While specific data on this compound in this model is not detailed, the model's relevance lies in its ability to assess effects on T-cell mediated inflammation, a key aspect of many inflammatory diseases. ijpras.com
Furthermore, croton oil-induced ear edema in rodents serves as a model for acute inflammation. ijpras.com The irritant in croton oil activates protein kinase C, leading to a cascade of inflammatory events, including the release of various mediators and the synthesis of eicosanoids. ijpras.com This model is sensitive to inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), suggesting its utility in screening compounds that target these pathways. ijpras.com
These rodent edema models are crucial for the preclinical evaluation of the anti-inflammatory potential of xanthone compounds, providing insights into their mechanisms of action and efficacy.
Evaluation of Biological Responses in Animal Models
The biological activities of this compound and its analogues have been further investigated in various animal models to understand their broader pharmacological effects.
In studies of inflammation, this compound has been shown to inhibit the release of β-glucuronidase from rat neutrophils stimulated with formyl-Met-Leu-Phe (fMLP). researchgate.net This indicates a direct effect on neutrophil degranulation, a key process in the inflammatory response. researchgate.net Similarly, 2,8-dihydroxy-1,6-dimethoxyxanthone has demonstrated both analgesic and anti-inflammatory activities in mice. researchgate.net It was effective in the acetic acid-induced writhing test and the formalin test, both models of nociception. researchgate.net
The anti-inflammatory effects of xanthones are often linked to the modulation of cytokines. For instance, α-mangostin, a structurally related xanthone, has been shown to downregulate pro-inflammatory cytokines like IL-1β, IL-4, and IL-18, while upregulating the anti-inflammatory cytokine IL-10 in a mouse model of skin tumorigenesis. frontiersin.org It also reduced the levels of inflammatory cytokines IL-1β, IL-6, and TNF-α in UVB-exposed hairless mice. frontiersin.org These findings suggest that xanthones can exert their anti-inflammatory effects by modulating the cytokine network.
Beyond inflammation, the anticancer potential of xanthone derivatives has been evaluated in vivo. Animal models have shown that treatment with certain hydroxylated xanthones can lead to reduced tumor growth and improved survival rates. For example, 1,3,5,6-tetrahydroxyxanthone (B1664531) exhibited strong cytotoxicity against a T-cell leukemia cell line. beilstein-archives.org
These in vivo studies provide critical information on the efficacy and potential therapeutic applications of this compound and its analogues, bridging the gap between in vitro findings and potential clinical use.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The biological activity of xanthones is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern the efficacy of this compound and its derivatives.
Influence of Hydroxyl Group Number and Position on Bioactivity
The number and position of hydroxyl groups on the xanthone scaffold are critical determinants of its biological activity. mdpi.comnih.gov
Studies have shown that the presence of a hydroxyl group at the C-6 position is crucial for significant growth inhibitory activity against certain cancer cell lines. utar.edu.my For instance, this compound displayed inhibitory activity against HeLa cancer cells, while its etherified derivatives did not, indicating the importance of the free hydroxyl group at C-6. utar.edu.my
In terms of anticancer activity, the position of the hydroxyl groups significantly influences efficacy. For example, in a comparison of dihydroxyxanthones, the order of activity against the WiDr cancer cell line was found to be this compound > 3,6-dihydroxyxanthone > 1,3-dihydroxyxanthone > 3,4-dihydroxyxanthone. nih.gov This highlights the favorable contribution of the hydroxyl group at the C-6 position. Furthermore, against the HepG2 cancer cell line, this compound (IC50 = 40.4 μM) showed stronger anticancer activity than xanthone with no hydroxyl substituent (IC50 = 85.3 μM). pandawainstitute.com
The antioxidant capacity is also influenced by the hydroxylation pattern. Dihydroxyxanthone 3b, with hydroxyl groups located far from each other, exhibited strong antioxidant activity, as the free radicals could easily access the hydroxyl groups. nih.gov In contrast, trihydroxyxanthones showed lower antioxidant activity, potentially due to stronger intramolecular hydrogen bonding. nih.gov
The following table summarizes the influence of hydroxyl group position on the anticancer activity of dihydroxyxanthones against the WiDr cell line:
| Compound | IC50 (µM) against WiDr |
| This compound | > 355 |
| 3,6-dihydroxyxanthone | > 355 |
| 1,3-dihydroxyxanthone | > 355 |
| 3,4-dihydroxyxanthone | > 355 |
| Data derived from a study comparing various hydroxyxanthones. nih.gov |
This table illustrates the varying potencies of dihydroxyxanthone isomers, emphasizing the role of hydroxyl group placement in determining biological activity.
Impact of Prenylation and Other Substituent Modifications
The introduction of prenyl groups and other substituents to the xanthone core can significantly modulate its biological activity. benthamdirect.comresearchgate.net Prenylation, the attachment of a prenyl group, has been shown to enhance the antitumor activities of xanthone derivatives. researchgate.net
The position and number of linked groups on the xanthone skeleton have a significant impact on inhibitory activity. benthamdirect.comresearchgate.net For example, the presence of prenyl substituents at positions C-2 and C-8, along with tri-oxygenation at positions C-1, C-3, and C-6, was found to improve the antibacterial activity of α-mangostin. mdpi.com Furthermore, the presence of a geranyl (C10) unit at position C-8 and 1,3,6-trihydroxy substitution was associated with even better activity. mdpi.com
However, not all substitutions lead to enhanced activity. O-prenylation of this compound, resulting in compounds like 1-hydroxy-6-(3-methyl-but-2-enyloxy)-xanthen-9-one and 1-(3-methyl-but-2-eniloksi)-6-(3-metil-but-2-eniloksi)-xanthen-9-one, did not show any effect against the cancer cell lines tested, suggesting that modification of the C-6 hydroxyl group can be detrimental to activity. utar.edu.my In contrast, C-prenylation of an inactive xanthone was associated with the emergence of some growth inhibitory effect. mdpi.com
Other modifications, such as the introduction of chlorine atoms, have also been explored. For instance, 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one showed promising antibacterial activity. mdpi.com
The following table provides examples of how different substitutions on the xanthone core affect biological activity:
| Compound | Substitution | Biological Activity |
| α-mangostin | Prenyl groups at C-2 and C-8; Hydroxyls at C-1, C-3, C-6 | Improved antibacterial activity mdpi.com |
| Garcinianone B | Geranyl group at C-8; Hydroxyls at C-1, C-3, C-6 | Potent antibacterial activity mdpi.com |
| 1-hydroxy-6-(3-methyl-but-2-enyloxy)-xanthen-9-one | O-prenylation at C-6 | Inactive against tested cancer cells utar.edu.my |
| 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one | Chlorine at C-3; methoxy (B1213986) at C-4, C-6; methyl at C-1 | Promising antibacterial activity mdpi.com |
Role of Specific Structural Moieties (e.g., Chroman-4-one)
The presence of specific structural moieties, such as the chroman-4-one ring system, has been identified as a critical factor for the biological activity of certain xanthone derivatives. benthamdirect.comresearchgate.netingentaconnect.com
In a study exploring the structure-activity relationship of prenylated xanthone analogues, the presence of a chroman-4-one moiety within the xanthone scaffold was found to be crucial for strong cytotoxic activity against HeLa and MDA-MB-231 human cancer cell lines. benthamdirect.comresearchgate.netingentaconnect.com This suggests that the rigid, fused ring system of the chroman-4-one contributes significantly to the interaction of these compounds with their biological targets.
Chroman-4-ones and their derivatives, chromones, are naturally occurring frameworks that exhibit a range of biological effects depending on their substitution patterns. gu.se Synthetic modifications at various positions of the chroman-4-one and chromone (B188151) scaffolds have been undertaken to develop compounds with specific biological applications, including their use as peptidomimetics and enzyme inhibitors. gu.se
The incorporation of a chroman-4-one moiety can be seen as a strategy to create more rigid and conformationally constrained analogues of xanthones, which can lead to improved binding affinity and selectivity for their targets. The importance of this moiety highlights the value of exploring fused ring systems in the design of novel bioactive xanthone derivatives.
Matched Molecular Pair Analysis for SAR Elucidation
Matched molecular pair analysis (MMPA) is a powerful computational technique used in medicinal chemistry to understand how small, specific structural changes in a molecule affect its biological properties. nih.govknime.comwikipedia.org This method involves comparing pairs of molecules, known as matched molecular pairs (MMPs), that differ only by a single, well-defined structural transformation. wikipedia.org
By analyzing a large dataset of such pairs, MMPA can identify chemical transformations that consistently lead to a desired change in activity, providing valuable insights for structure-activity relationship (SAR) elucidation. knime.com This approach allows for a more systematic and data-driven exploration of chemical space compared to traditional SAR methods.
In the context of this compound and its analogues, MMPA can be used to:
Systematically evaluate the impact of substituting different functional groups at various positions on the xanthone core.
Identify "activity cliffs," which are small structural modifications that result in a large change in biological activity. wikipedia.org
Guide the design of new analogues with improved potency, selectivity, or other desirable properties.
For example, MMPA could be applied to a database of hydroxylated and prenylated xanthones to quantify the effect of adding or moving a hydroxyl group, or changing the type and position of a prenyl substituent. This analysis can help to build predictive models and prioritize the synthesis of new compounds. nih.gov
The application of MMPA to the study of xanthones represents a modern approach to drug discovery, enabling a more rational and efficient optimization of lead compounds.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling serve as powerful tools to elucidate the mechanistic basis of the biological activities of this compound. These in silico methods provide insights into how the molecule interacts with biological targets, predict its activity based on its structure, and help rationalize experimental findings at a molecular level.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in understanding the binding mode of this compound and identifying key interactions that stabilize the ligand-protein complex.
Molecular docking studies have been performed to investigate the interaction of this compound with potential biological targets. One such target is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a crucial enzyme for the survival of the malaria parasite. nih.gov In silico analysis of this compound docked into the active site of PfLDH (PDB ID: 1LDG) was conducted to understand its potential as an antiplasmodial agent. nih.gov
While the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions for this compound were not detailed in the primary study, the interactions of analogous simple oxygenated xanthones within the same PfLDH binding pocket provide valuable insights. nih.gov For instance, the closely related compound 1,5-dihydroxyxanthone was stabilized by two hydrogen bonds with amino acid residues ILE54 and GLU122, and by four hydrophobic interactions with VAL26, PHE52, ILE54, and ALA98. nih.gov Another analogue, 1,5-dihydroxy-3-methoxyxanthone, formed two hydrogen bonds with ASP53 and ILE54, and engaged in hydrophobic interactions with VAL26, PHE52, ILE54, and ALA98. nih.gov These types of interactions, involving hydrogen bonds with polar residues and hydrophobic contacts within the binding pocket, are characteristic of how the xanthone scaffold orients itself to inhibit enzyme function. nih.govresearchgate.net
Binding affinity, often expressed as a negative value in kcal/mol, quantifies the strength of the interaction between a ligand and its receptor. d-nb.info A more negative value typically indicates a stronger and more stable interaction. The Gibbs free energy of binding (ΔG) is the key thermodynamic parameter that determines the binding affinity.
In a molecular docking study against Plasmodium falciparum lactate dehydrogenase (PfLDH), this compound demonstrated a calculated binding affinity of -7.6 kcal/mol. nih.gov This value is comparable to other simple oxygenated xanthones evaluated in the same study, whose binding affinities ranged from -7.4 to -7.7 kcal/mol. nih.gov For comparison, the known antimalarial drug chloroquine (B1663885) exhibited a binding affinity of -7.2 kcal/mol in the same model. nih.gov This suggests that this compound can fit within the PfLDH binding site with a stability comparable to other inhibitors, although it showed inactive antiplasmodial activity in vitro (IC50 = 226.13 µM). nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that help identify and optimize novel bioactive compounds. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger or block a specific biological response. mdpi.com These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target (structure-based). mdpi.comabacademies.org Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process known as virtual screening, to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.commdpi.com
While specific pharmacophore models for this compound are not extensively detailed in the public literature, the application of these techniques to the broader xanthone class highlights their utility. For instance, in the search for new anti-malarial drugs, virtual screening of xanthone derivatives against the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1) was conducted. In that study, 3,6-dihydroxyxanthone was identified as a promising ligand with a low binding energy. nih.gov This suggests that the dihydroxyxanthone scaffold possesses key features for biological interactions.
Similarly, computational studies on 1,3-dihydroxyxanthone derivatives for the inhibition of acetylcholinesterase (AChE), a target in Alzheimer's disease, have been performed. researchgate.net Molecular modeling revealed that the xanthone core interacts with crucial amino acid residues in both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net Such studies provide a framework for how the pharmacophoric features of dihydroxyxanthones, including hydrogen bond donors (from the hydroxyl groups) and aromatic rings, can be optimized to enhance biological activity.
The general process of pharmacophore-based virtual screening involves several steps, as illustrated in the table below.
Table 1: Generalized Workflow for Pharmacophore Modeling and Virtual Screening
| Step | Description |
|---|---|
| 1. Target & Ligand Selection | Identify a biological target and a set of known active ligands. |
| 2. Pharmacophore Model Generation | Extract common chemical features from the active ligands to create a 3D pharmacophore model. This model includes features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. abacademies.org |
| 3. Model Validation | The generated model is validated to ensure it can distinguish between active and inactive compounds. |
| 4. Virtual Screening | The validated pharmacophore model is used as a filter to screen large chemical databases for molecules that match the pharmacophoric features. jscimedcentral.comjrfglobal.com |
| 5. Hit Identification & Optimization | The identified 'hit' molecules are further analyzed and can be experimentally tested. Promising hits may be chemically modified to improve their activity and other properties. nih.gov |
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Pre-clinical Toxicity Aspects)
For this compound, several in silico studies have been conducted to predict its ADMET profile. One such study utilized the SwissADME and ProTox-II web servers to evaluate its drug-likeness and potential toxicity. nih.gov
Drug-Likeness and Physicochemical Properties
A key aspect of ADMET prediction is the evaluation of a compound's drug-likeness, often assessed using criteria such as Lipinski's Rule of Five. plos.org This rule establishes that orally active drugs generally possess certain physicochemical properties. The predicted properties for this compound are summarized below.
Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value/Status | Reference |
|---|---|---|
| Molecular Formula | C13H8O4 | nih.gov |
| Molecular Weight | 228.2 g/mol | nih.gov |
| Lipinski's Rule of Five | Compliant | nih.gov |
| Bioavailability Score | 0.55 | nih.gov |
| GI Absorption | High | nih.gov |
| Blood-Brain Barrier Permeant | No | nih.gov |
| P-gp Substrate | No | nih.gov |
Data sourced from in silico predictions.
The data indicates that this compound has a molecular weight and other properties that align with good oral bioavailability. It is predicted to have high gastrointestinal absorption and is not a substrate for P-glycoprotein (P-gp), which is an efflux pump that can limit drug absorption. nih.gov
Toxicity Prediction
The potential toxicity of this compound has also been assessed using computational models. The ProTox-II server, for example, predicts various toxicological endpoints based on the chemical structure.
Table 3: Predicted Toxicological Profile of this compound
| Toxicity Endpoint | Predicted Result | Predicted LD50 (mg/kg) | Toxicity Class (GHS) | Reference |
|---|---|---|---|---|
| Hepatotoxicity | Inactive | - | - | nih.gov |
| Carcinogenicity | Inactive | - | - | nih.gov |
| Immunotoxicity | Inactive | - | - | nih.gov |
| Mutagenicity | Inactive | - | - | nih.gov |
| Cytotoxicity | Inactive | - | - | nih.gov |
| Oral Acute Toxicity | - | 2500 | 5 | nih.gov |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals. Class 5 indicates low toxicity.
The in silico predictions suggest that this compound has a favorable toxicity profile, with a high predicted median lethal dose (LD50) and a low probability of causing hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, or cytotoxicity. nih.gov It is important to note that while these computational predictions are valuable for guiding research, they require experimental validation.
In a study assessing its anticancer properties, this compound exhibited an IC50 value of 355 ± 24 µM against the WiDr human colon cancer cell line. nih.gov
Future Research Perspectives and Therapeutic Potential
Opportunities for Further Structural Optimization and Derivatization
The 1,6-dihydroxyxanthone molecule serves as a versatile scaffold for structural modifications aimed at enhancing its biological activities. ichem.mdresearchgate.net Research has demonstrated that the type, number, and position of functional groups on the xanthone (B1684191) skeleton are critical determinants of its pharmacological effects. mdpi.comichem.md
Key strategies for the derivatization of dihydroxyxanthones like this compound include:
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, has been shown to increase the anticancer activity of hydroxyxanthone derivatives. ichem.md For instance, the synthesis of chloro-substituted hydroxyxanthones has been accomplished, and these derivatives exhibit enhanced activity against murine leukemia P388 cells. ichem.mdresearchgate.net Molecular docking studies suggest that the addition of a chloro group can improve binding interactions with protein targets. ichem.md
Prenylation: The addition of prenyl groups is another pivotal strategy for enhancing the anticancer activity of xanthones. mdpi.comsemanticscholar.org Introducing prenyl or related groups (like isoprenyl and 1,1-dimethylallyl) to dihydroxyxanthone precursors has led to derivatives with improved growth inhibitory activity against specific cancer cell lines, such as the breast cancer MCF-7 line. semanticscholar.orgnih.gov These modifications can also influence selectivity. semanticscholar.org
Formation of Fused Ring Systems: Creating more complex, rigid structures by forming additional rings can also modulate activity. For example, a strategy involving the reaction of dihydroxyxanthone derivatives with ethylene (B1197577) dibromide has been used to synthesize new xanthones containing a 1,4-dioxane (B91453) ring system. chula.ac.th
These derivatization approaches highlight the potential to use this compound as an intermediate or building block in the synthesis of more complex and potent bioactive compounds. researchgate.netutar.edu.my
Advanced Mechanistic Elucidation of Biological Targets
Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Current research provides initial insights into its mechanisms of action, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Mechanism: Studies have indicated that the anti-inflammatory effect of this compound is mediated through the suppression of chemical mediators released from immune cells. nih.govresearchgate.net It has been shown to strongly inhibit the release of β-glucuronidase from neutrophils stimulated with fMLP and to potently inhibit superoxide (B77818) formation in these cells. nih.govresearchgate.net This suggests that its mechanism involves the modulation of neutrophil degranulation and oxidative burst, key processes in the inflammatory response. nih.govresearchgate.net
Anticancer Mechanism: The anticancer activity of xanthones is often linked to their ability to interact with multiple protein receptors, including kinases and topoisomerases. mdpi.com While the precise targets of this compound are still under investigation, molecular docking studies of its derivatives provide clues. Chloro-substituted hydroxyxanthones have shown potential binding interactions with amino acid residues of protein tyrosine kinase receptors, suggesting that kinase inhibition may be a relevant mechanism. ichem.md Furthermore, other hydroxylated xanthones have been found to target Topoisomerase II, an enzyme critical for DNA replication in cancer cells. japsonline.com Further research is needed to definitively identify and validate the specific molecular targets of this compound and its most promising derivatives.
Strategies for Enhancing Selectivity and Efficacy
A major challenge in drug development is achieving high efficacy against a target while maintaining low toxicity toward normal cells, a property measured by the selectivity index (SI). ichem.mdjapsonline.com A compound is generally considered to have high selectivity if its SI value is greater than 3. ichem.md For this compound, enhancing both efficacy (potency) and selectivity is a key objective for future research.
One of the primary strategies is structural modification, as discussed previously. The position of the hydroxyl groups significantly impacts activity. ichem.mdjapsonline.com For example, in studies comparing various dihydroxyxanthones, this compound sometimes shows lower anticancer activity than other isomers, such as 1,7-dihydroxyxanthone or 1,3-dihydroxyxanthone, depending on the cancer cell line tested. pandawainstitute.comjapsonline.com
| Compound | HeLa (Cervical Cancer) IC50 (mM) | WiDr (Colorectal Cancer) IC50 (mM) | HepG2 (Liver Cancer) IC50 (µM) | Vero (Normal) Cell Toxicity IC50 (mM) |
|---|---|---|---|---|
| This compound | 0.322 japsonline.com | 0.355 japsonline.com | 40.4 ichem.mdpandawainstitute.com | 0.308 japsonline.com |
| 1,3-Dihydroxyxanthone | 0.086 japsonline.com | 0.114 japsonline.com | 71.36 ichem.md | 0.308 japsonline.com |
| 1,7-Dihydroxyxanthone | - | - | 13.2 pandawainstitute.com | - |
Crucially, some research has shown that this compound can be more toxic to normal cells than to certain cancer cells. japsonline.com For example, it exhibited a lower IC50 value against normal Vero cells than against HeLa cancer cells, resulting in an unfavorable selectivity index. japsonline.com This underscores the necessity of derivatization to improve the therapeutic window. The addition of a chloro functional group to hydroxyxanthone scaffolds has been shown to dramatically increase the selectivity index against murine leukemia P388 cells from a range of 0.88–843 to 3.33–9199.67, demonstrating the viability of this strategy. ichem.md
Potential Applications in Drug Discovery and Development (Pre-clinical Lead Identification)
This compound represents a valuable "hit" compound in the drug discovery process. uio.no Its confirmed biological activities, combined with a well-defined chemical scaffold, make it an excellent starting point for the development of novel therapeutic agents. nih.govpandawainstitute.com While the parent compound itself may not be the final drug candidate due to issues with potency or selectivity, it serves as a crucial foundation for identifying a "lead" compound through medicinal chemistry efforts. japsonline.comnih.gov
The journey from a hit compound to a preclinical candidate involves several stages:
Lead Generation: Synthesizing a library of derivatives based on the this compound scaffold using techniques like halogenation and prenylation. ichem.mdsemanticscholar.org
Structure-Activity Relationship (SAR) Studies: Systematically evaluating these new compounds to understand how specific structural changes affect biological activity and selectivity. nih.govichem.md This helps in designing compounds with improved properties.
In Silico and In Vitro Screening: Using computational models (molecular docking) and cell-based assays to predict and confirm the efficacy and potential mechanisms of the new derivatives against targets like protein kinases or inflammatory mediators. ichem.mdnih.gov
Through such optimization programs, derivatives of this compound could be developed into lead compounds for preclinical evaluation as potential anti-inflammatory or anticancer agents. colab.ws The existing body of research provides a strong rationale for its continued exploration in drug discovery programs. mdpi.comuio.no
Q & A
Q. What are the most reliable synthetic routes for 1,6-dihydroxyxanthone, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclodehydration of 2,2'-dihydroxybenzophenone derivatives under acidic conditions. Evidence from Fatmasari et al. (2024) highlights a one-pot method using hydroxybenzoic acid (15 mmol) and resorcinol (15 mmol) with Eaton’s reagent as a Lewis acid catalyst at 80°C for 3 hours, yielding 21.93%–46.50% . The low yield of 1-hydroxyxanthone (6.60%) compared to di- and tri-hydroxylated derivatives suggests competition between intermediate formation and cyclization. Reaction time, temperature, and solvent polarity are critical for optimizing yield, with prolonged heating risking decomposition of sensitive hydroxyl groups .
Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?
Structural validation requires a combination of FTIR, NMR, and mass spectrometry. Key spectral markers include:
- FTIR : O–H stretch (~3200–3400 cm⁻¹), conjugated C=O (~1612–1621 cm⁻¹), and aromatic C–C/C–O (~1500–1600 cm⁻¹) .
- NMR : Distinct aromatic proton signals in the δ 6.3–7.8 ppm range (¹H NMR) and carbonyl carbon at δ 180–185 ppm (¹³C NMR) .
- MS : Molecular ion peaks at m/z 244 (C₁₃H₈O₄) with fragmentation patterns confirming hydroxylation positions .
Advanced Research Questions
Q. What explains the contradictory cytotoxicity data for this compound in cancer vs. normal cell lines?
In vitro assays on HeLa (cervical cancer) and WiDr (colorectal cancer) cells reveal this compound has an IC₅₀ of 0.322–0.355 mM against cancer cells but a lower IC₅₀ (0.308 mM) against Vero (normal) cells, indicating higher toxicity to normal cells . This contradicts its structural analogs (e.g., 1,3-dihydroxyxanthone, IC₅₀ = 0.086 mM, selectivity index = 3.59) and suggests hydroxyl positioning affects membrane permeability or off-target interactions. Computational modeling of logP values and hydrogen-bonding capacity could clarify these discrepancies .
Q. How does the hydroxylation pattern of xanthones influence their anticancer activity and selectivity?
Structure-activity relationship (SAR) studies show that:
- This compound : Moderate activity (IC₅₀ ~0.3 mM) but poor selectivity (index <2.0) due to planar hydroxyls enabling non-specific DNA intercalation .
- 1,3-Dihydroxyxanthone : Higher activity (IC₅₀ ~0.08 mM) and selectivity (index >3.5) via targeted hydrogen bonding with Topoisomerase II residues (e.g., Guanine13, Lysine505) .
Trihydroxylation (e.g., 1,3,6-trihydroxyxanthone) reduces potency (IC₅₀ ~0.2 mM) due to steric hindrance or intramolecular H-bonding .
Q. What methodological approaches validate this compound’s mechanism of action in cancer cells?
Molecular docking against Topoisomerase II (PDB:4G0V) reveals binding modes:
- Hydrogen bonds : Between this compound’s hydroxyls and Guanine13/Cytosine14 (distance: 3.87–4.26 Å).
- π-π stacking : With aromatic residues (e.g., Adenine12) at ~4.97 Å .
In vitro assays (MTT, apoptosis markers) combined with kinase profiling (e.g., MAPK/PI3K inhibition) are recommended to confirm mechanistic specificity .
Q. How can researchers resolve inconsistencies in reported antioxidant vs. pro-oxidant effects of this compound?
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
this compound’s low aqueous solubility (~0.1 mg/mL) limits bioavailability. Approaches include:
- Co-crystallization : With cyclodextrins (e.g., β-CD) to enhance solubility via host-guest interactions.
- Nanoformulation : Liposomal encapsulation (particle size <200 nm) to improve cellular uptake .
- Prodrug synthesis : Acetylation of hydroxyl groups to increase lipophilicity, followed by enzymatic hydrolysis in vivo .
Q. How should researchers address conflicting data on this compound’s enzyme inhibition profiles?
Discrepancies in α-glucosidase (IC₅₀ ~10 µM) vs. monoamine oxidase (IC₅₀ ~50 µM) inhibition may arise from assay conditions (e.g., pH, substrate concentration) . Standardized protocols (e.g., pre-incubation time, enzyme source) and competitive inhibition studies (Lineweaver-Burk plots) are essential for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
